molecular formula C28H41N3O2 B1193961 Teleocidin B-1 CAS No. 95044-71-6

Teleocidin B-1

Cat. No.: B1193961
CAS No.: 95044-71-6
M. Wt: 451.6 g/mol
InChI Key: PEYTUVXFLCCGCC-VCJXGGRGSA-N
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Description

Teleocidin B-1 is a member of the teleocidin B family, which are terpene indole compounds isolated from Streptomyces bacteria . They are known for their strong activation of protein kinase C (PKC) . The unique structure of this compound and its robust bioactivity have drawn attention from researchers in the fields of natural product chemistry and pharmacology .


Synthesis Analysis

The synthesis of this compound involves interesting enzymatic reactions that are challenging in organic synthesis . A unified total synthesis of teleocidins B-1-B-4 has been developed in 11 chemical steps . This approach features an array of interesting strategies and methods .


Molecular Structure Analysis

This compound has a unique structure, which includes an indole-fused nine-membered lactam ring structure . The molecular formula of this compound is C28H41N3O2 . The structure of this compound can be visualized in 2D and 3D chemical structure images .


Chemical Reactions Analysis

The biosynthesis of this compound involves enzymatic reactions, including terpene cyclization triggered by the C-N bond formation by P450 oxygenase (TleB), the prenyltransferase (TleC), and the methyltransferase (TleD) . These reactions have been studied in detail to reveal their mechanisms .

Scientific Research Applications

  • Enzymatic Mechanisms in Biosynthesis : Teleocidin B-1's biosynthesis involves several enzymes, including a nonribosomal peptide synthetase, P-450 monooxygenase, prenyltransferase, and methyltransferase. These enzymes play crucial roles in the formation of teleocidin B's indole-fused six-membered ring structure (Awakawa et al., 2014).

  • Synthesis and Structural Analyses : Studies have focused on the total synthesis of this compound, employing various methods like electrochemical amination and base-induced macrolactamization. These studies provide insights into the unique structural aspects of this compound and its family (Nakamura et al., 2019).

  • Enzymatic Reaction Mechanisms : Research has elucidated the reaction mechanisms of enzymes involved in this compound biosynthesis. These include the terpene cyclization triggered by the C-N bond formation, which is pivotal in creating its unique molecular structure (Awakawa, 2021).

  • Structure-Function Relationship of Biosynthetic Enzymes : Investigations into the functions, structures, and potential engineering of this compound biosynthetic enzymes have provided deeper insights into their biochemistry and potential applications in synthesizing bioactive compounds (Mori, 2023).

  • Potential in Disease Control : There's research indicating that Teleocidin B4, a related compound, shows nematicidal activity against the Pine Wood Nematode, suggesting its potential use in controlling pine wilt disease (Kang et al., 2020).

Mechanism of Action

Teleocidin B-1 is known for its potent activation of protein kinase C (PKC) . It has been reported that the subtype-specific activation of PKC actually represses tumor growth .

Future Directions

The accumulated information on teleocidin B-1 has facilitated the identification of the enzymatic reactions in its biosynthesis . This knowledge will benefit future engineering studies to create unnatural PKC activators . Furthermore, pharmacologically useful analogs are likely to be present in the library of teleocidin analogs .

Properties

IUPAC Name

(6S,9S,14S,17R)-17-ethenyl-6-(hydroxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41N3O2/c1-9-27(6)10-11-28(7,17(4)5)20-13-21-22-18(14-29-24(22)23(20)27)12-19(15-32)30-26(33)25(16(2)3)31(21)8/h9,13-14,16-17,19,25,29,32H,1,10-12,15H2,2-8H3,(H,30,33)/t19-,25-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYTUVXFLCCGCC-VCJXGGRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4C(=CC(=C23)N1C)[C@](CC[C@]4(C)C=C)(C)C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20241736
Record name Teleocidin B-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95044-71-6
Record name Teleocidin B-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095044716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Teleocidin B-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20241736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELEOCIDIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3CR2EV9W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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